

Validating the Specificity of HyT36-Induced Protein Degradation: A Comparative Guide

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Compound of Interest

Compound Name: HyT36(-Cl)

Cat. No.: B12394612

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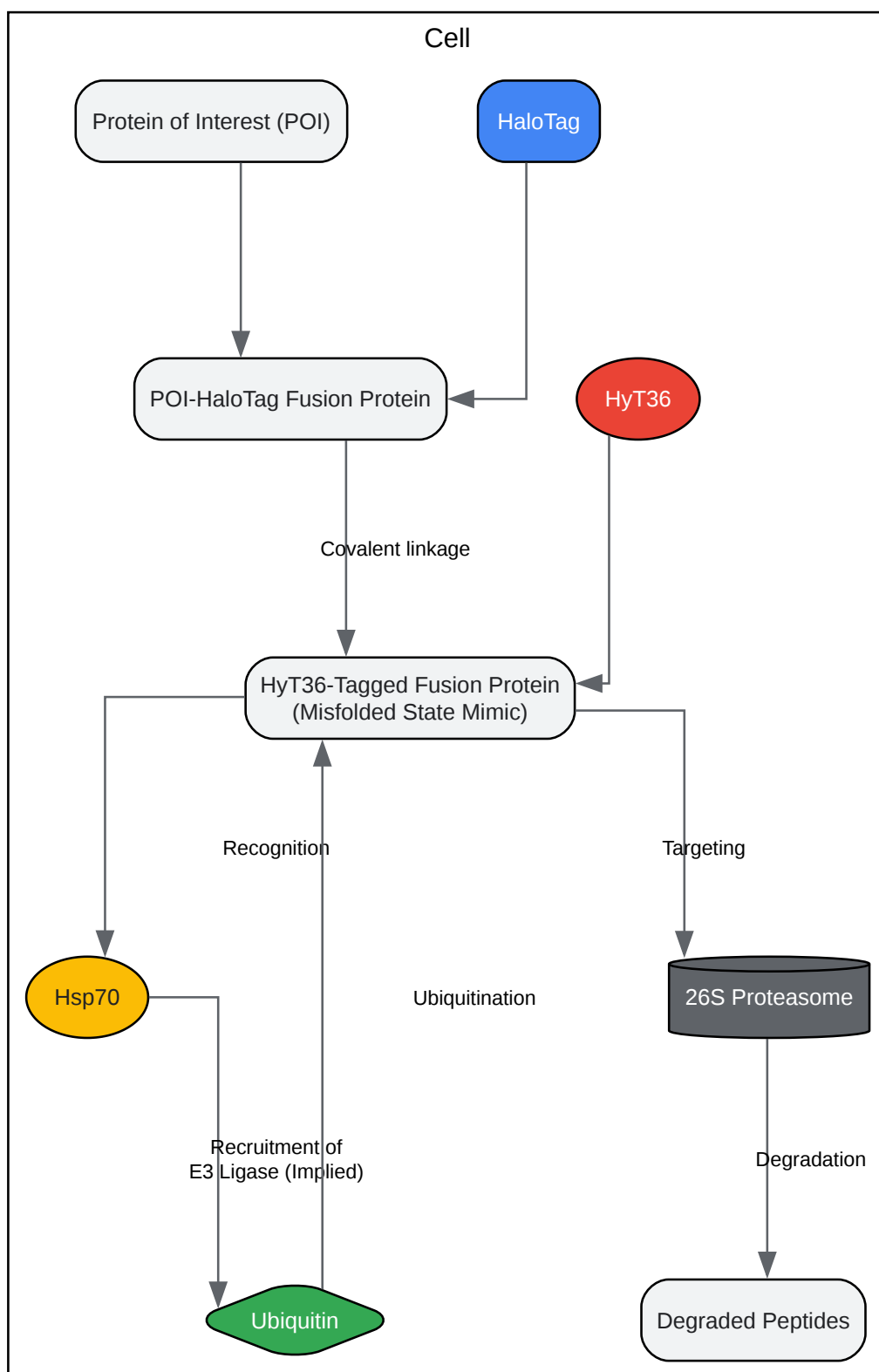
For Researchers, Scientists, and Drug Development Professionals

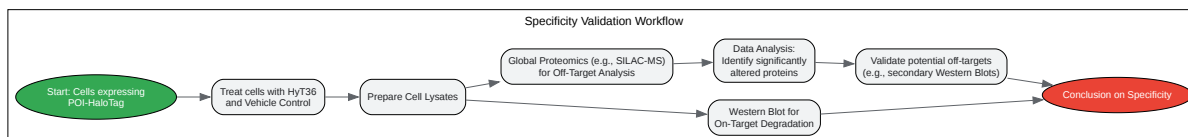
The targeted degradation of proteins has emerged as a powerful therapeutic modality and a valuable research tool. Hydrophobic tagging, utilizing molecules like HyT36, offers a strategy to induce the degradation of specific proteins by fusing them to a HaloTag. This guide provides a comparative analysis of HyT36-induced protein degradation, focusing on its specificity and performance against other alternatives, supported by available experimental data.

Mechanism of Action: Destabilization and Proteasomal Degradation

HyT36 is a low molecular weight hydrophobic tag that, when covalently linked to a HaloTag fusion protein, is thought to mimic a misfolded or destabilized protein state. This leads to the recognition and subsequent degradation of the fusion protein by the cell's ubiquitin-proteasome system. Evidence suggests the involvement of chaperone proteins, such as Hsp70, in recognizing the hydrophobically tagged protein and mediating its degradation.^[1]

Diagram of the Proposed HyT36 Mechanism of Action





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References

- 1. medchemexpress.com [medchemexpress.com]
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